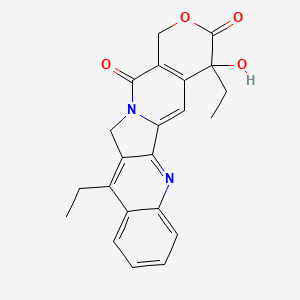

7-Ethyl-20(R)-camptothecin

Description

Structure

3D Structure

Properties

IUPAC Name |

10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Biology of 7 Ethyl 20 R Camptothecin

Total Synthesis Approaches to 7-Ethyl-20(R)-camptothecin

The total synthesis of camptothecin (B557342) derivatives is a complex challenge, primarily due to the pentacyclic ring system and the stereocenter at the C-20 position. While the 20(S) enantiomer is generally the biologically active form, methods have been developed to access the 20(R) isomer. nih.gov

A notable approach to the total synthesis of the related compound 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) involves a 12-step sequence starting from commercially available materials. researchgate.net This synthesis utilizes key reactions such as an FeCl3-catalyzed Friedländer condensation to construct the AB ring system, a vinylogous Mukaiyama reaction for C ring functionalization, and an intramolecular oxa-Diels-Alder reaction to form the D and E rings. researchgate.net While this synthesis targets the 10-hydroxy derivative, the core strategy for constructing the pentacyclic scaffold is relevant.

Achieving stereocontrol at the C-20 position is a critical aspect of camptothecin synthesis. While the 20(S) configuration is often the target due to its biological activity, methods to produce the 20(R) isomer have been established. nih.gov One method for producing optically pure 20(R)-camptothecin involves the resolution of a mixture of enantiomers of a tricyclic lactone intermediate. google.com This resolution is achieved by reacting the enantiomeric mixture with an optically active amine to form diastereomeric amides. The differing polarities of these diastereomers allow for their separation. google.com For example, trituration of the diastereomeric amide mixture with a non-polar organic solvent can lead to the precipitation of the more polar amide, enriching one of the diastereomers. google.com

Another strategy involves asymmetric synthesis. For instance, an asymmetric eight-step total synthesis of (20S)-camptothecin has been described, which relies on a chiral auxiliary-mediated Michael addition to establish the C-20 chiral center. researchgate.net Although this particular synthesis yields the (S)-isomer, the principle of using chiral auxiliaries is a viable strategy for accessing the (R)-isomer by selecting the appropriate enantiomer of the auxiliary.

The synthesis of camptothecin analogues relies on the preparation of key intermediates that correspond to different parts of the molecule. A crucial intermediate for the synthesis of derivatives like 7-Ethyl-10-hydroxycamptothecin is 2-amino-5-hydroxypropiophenone, which forms the AB ring portion of the final molecule. google.comjustia.com This intermediate is condensed with a tricyclic ketone (the CDE ring system) under Friedländer conditions to assemble the pentacyclic core. google.comjustia.com

The synthesis of the tricyclic CDE ring system itself is a significant undertaking. One approach involves a sequence starting from a hydroxypyridone derivative, which undergoes reactions such as a Claisen rearrangement and a Heck coupling to introduce the necessary functionalities for forming the chiral hydroxylactone E-ring. researchgate.net Key intermediates in this pathway can include crotonate and keto ester derivatives. researchgate.net The table below summarizes some of the key intermediates and their roles in the synthesis of camptothecin analogues.

| Intermediate | Role in Synthesis | Reference |

| 2-amino-5-hydroxypropiophenone | AB ring precursor | google.comjustia.com |

| Tricyclic lactone | CDE ring precursor | google.com |

| Diastereomeric amides | Resolution of 20(R) and 20(S) isomers | google.com |

| Hydroxypyridone derivatives | Starting material for CDE ring system | researchgate.net |

| Keto ester intermediate | Precursor to the E-ring | researchgate.net |

| Ethyl [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] acetate | Key intermediate for asymmetric synthesis of 20(S)-camptothecins | nih.govmdpi.com |

Semisynthetic Routes to this compound from Natural Precursors

Given the complexity of total synthesis, semisynthetic approaches starting from naturally occurring camptothecin are often favored for producing derivatives. google.com Natural camptothecin is extracted from plants like Camptotheca acuminata. google.comjustia.com

One of the key modifications is the introduction of an ethyl group at the C-7 position. A method for this conversion involves reacting camptothecin with propionaldehyde (B47417) in the presence of ferrous sulfate (B86663) (FeSO4·7H2O), sulfuric acid, and hydrogen peroxide at low temperatures (0-5 °C). google.com This reaction proceeds to yield 7-ethylcamptothecin (B193279). google.com Further modifications can then be carried out on this semisynthetic intermediate. Although this method directly yields 7-ethylcamptothecin, subsequent steps would be required to potentially invert the stereocenter at C-20 if the starting material is the natural 20(S)-camptothecin and the 20(R) isomer is the desired product.

Derivatization and Chemical Modification Strategies for the this compound Scaffold

Derivatization of the camptothecin scaffold is a major strategy to improve its physicochemical properties and biological activity. Modifications have been explored at various positions, including the A-ring, B-ring, and E-ring. jst.go.jpnih.gov

One approach involves the modification of the E-ring lactone. For instance, 7-ethylcamptothecin has been converted into water-soluble derivatives by opening the E-ring lactone through reaction with N,N-dimethylenediamine to form an amide, which is then acylated. nih.gov Another strategy focuses on the C-20 hydroxyl group, where acylation can stabilize the active closed-lactone form. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For camptothecins, several key structural features are known to be important. nih.govcabidigitallibrary.org The integrity of the E-ring lactone is critical for activity, with the open-ring carboxylate form being significantly less potent. nih.gov

The stereochemistry at C-20 is a major determinant of activity, with the 20(S)-configuration being essential for the potent inhibition of topoisomerase I. nih.gov The 20(R) isomer is generally considered inactive. nih.gov The planar pentacyclic ring system is also important for activity. cabidigitallibrary.orgaacrjournals.org

Modifications at the C-7 and C-10 positions have been extensively explored to improve the properties of camptothecins. The introduction of an ethyl group at C-7, as in 7-ethylcamptothecin, is a well-established modification. cabidigitallibrary.org The table below summarizes key SAR findings for camptothecin analogues.

| Structural Feature | Impact on Activity | Reference |

| E-ring lactone | Essential for high potency | nih.gov |

| 20(S)-configuration | Required for topoisomerase I inhibition | nih.gov |

| 20(R)-configuration | Generally inactive | nih.gov |

| A and B rings | Important for antitumor potential | nih.gov |

| C-7 and C-9 positions | Accommodate a variety of substituents | aacrjournals.org |

| C-10 hydroxyl group | Enhances the stability of the drug-target complex | cabidigitallibrary.org |

The rational design of new camptothecin derivatives is guided by SAR data and an understanding of the drug's mechanism of action. aacrjournals.orgcancernetwork.com The primary goal is often to improve water solubility and the stability of the lactone ring while maintaining or enhancing biological activity. core.ac.uk

One design strategy involves the introduction of substituents at the C-7 position. For example, novel analogues with sulfonylpiperazinyl motifs at position-7 have been designed and synthesized, some of which have shown potent cytotoxic activity. nih.gov The design of these derivatives considers that both the size and electronic properties of the substituents at C-7 can significantly influence potency. nih.gov

Another approach is the development of prodrugs. For instance, derivatization of the 20-hydroxyl group can create prodrugs that may have improved stability. nih.gov Similarly, modification of the 10-hydroxyl group in compounds like SN-38 has been used to create water-soluble prodrugs like irinotecan (B1672180). cabidigitallibrary.orgnih.gov The design of such derivatives often involves incorporating linkers that can be cleaved in vivo to release the active drug. nih.gov

Molecular and Cellular Mechanisms of Action of 7 Ethyl 20 R Camptothecin

Molecular Interactions with DNA Topoisomerase I

DNA topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription. nih.govnih.gov It achieves this by inducing a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact one, after which the enzyme re-ligates the break. nih.govpnas.org

Camptothecin (B557342) and its active derivatives exert their cytotoxic effects by trapping topoisomerase I in a covalent complex with DNA, known as the ternary cleavable complex. nih.govgoogle.comacs.org This occurs when the drug intercalates into the enzyme-DNA interface at the site of the single-strand break, physically preventing the re-ligation of the DNA strand. pnas.orgbiomedpharmajournal.orgnih.gov This stabilization of the cleavable complex is a reversible process. nih.gov However, the persistence of these complexes is a key factor in the drug's cytotoxicity. researchgate.net

The stereochemistry at the C-20 position of the E-ring is absolutely critical for the activity of camptothecins. nih.gov The (S)-configuration is essential for potent inhibition of topoisomerase I. nih.gov

Key structural features required for the activity of camptothecin analogs include:

The α-hydroxy lactone in ring E: This feature is indispensable for the interaction with topoisomerase I. asm.org

The (S)-configuration at C-20: The 20(S)-hydroxyl group is crucial for stabilizing the drug within the cleavable complex, likely through the formation of a hydrogen bond with the Asp-533 residue of topoisomerase I. pnas.orgnih.gov

Planarity of the five-membered ring system: This allows the drug to intercalate into the DNA at the cleavage site. pnas.org

In contrast, 7-Ethyl-20(R)-camptothecin, with its (R)-configuration at the C-20 position, is considered inactive. nih.gov Structural models suggest that in the (R)-isomer, the 20(R)-hydroxyl group is unable to form the critical hydrogen bond with Asp-533. pnas.orgnih.gov Furthermore, the 20(R)-ethyl group would likely create a steric hindrance, clashing with amino acid residues Asp-533 and Lys-532 in the enzyme's active site. pnas.orgnih.gov This lack of proper fit and critical interaction prevents the stable formation of the ternary cleavable complex, thus rendering the this compound isomer inactive.

| Structural Feature | Configuration/State | Importance for Activity | Rationale |

| Chiral Center at C-20 | (S)-configuration | Absolutely required | The 20(S)-hydroxyl group forms a critical hydrogen bond with Asp-533 of topoisomerase I, stabilizing the ternary complex. pnas.orgnih.gov |

| (R)-configuration | Inactive | The 20(R)-hydroxyl cannot form the necessary hydrogen bond, and the ethyl group causes steric clashes with active site residues. pnas.orgnih.gov | |

| E-Ring | Lactone (closed) form | Active | This form is required to bind to the topoisomerase I-DNA complex. nih.govgoogle.com |

| Carboxylate (open) form | Inactive | The open-ring form, which occurs at physiological pH, does not effectively stabilize the cleavable complex. google.com | |

| A and B Rings | Quinoline (B57606) moiety | Essential | The planar ring system is necessary for intercalation into the DNA at the cleavage site. nih.govpnas.org |

| Substitutions at C-7 | Ethyl group | Enhances stability | The 7-ethyl group contributes to the stability of the interaction between the drug and the topoisomerase I-DNA complex. cabidigitallibrary.orgcapes.gov.br |

Cellular Responses to this compound-Induced DNA Damage

Given its inactivity, this compound does not elicit the cellular responses associated with DNA damage. The following describes the cellular responses to damage induced by active camptothecin analogs.

When active camptothecins like SN-38 induce DNA double-strand breaks, a complex network of cellular responses is activated. nih.gov These responses are aimed at repairing the damage, but if the damage is too extensive, they can lead to programmed cell death (apoptosis). acs.org

Key cellular responses include:

Activation of DNA Damage Repair Pathways: The cell activates multiple DNA repair protein complexes to deal with the damage. These can include DNA-dependent protein kinase (DNA-PK), the NBS1-MRE11-RAD50 complex, and BRCA1. nih.gov Pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ) are employed to repair the double-strand breaks. nih.govmdpi.com

Cell Cycle Arrest: In response to DNA damage, the cell cycle can be arrested, typically at the G2/M phase. aacrjournals.orgspandidos-publications.com This provides time for the cell to attempt repairs before proceeding with division.

Induction of Apoptosis: If the DNA damage is irreparable, the cell may initiate apoptosis. acs.orgnih.gov This can be triggered through a caspase-dependent mechanism and is often associated with the phosphorylation of H2AX, a marker of DNA double-strand breaks. acs.org Some studies have shown that treatment with camptothecins can lead to the induction of apoptosis and necrosis. springermedizin.denih.gov

| Cellular Response | Key Proteins/Pathways Involved | Outcome |

| DNA Repair | DNA-PK, NBS1-MRE11-RAD50, BRCA1, Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) nih.govnih.govmdpi.com | Attempt to repair DNA single- and double-strand breaks. |

| Cell Cycle Arrest | p34cdc2/cyclin B complex aacrjournals.org | Predominantly G2/M phase arrest to allow time for DNA repair. spandidos-publications.com |

| Apoptosis | Caspases, H2AX phosphorylation acs.org | Programmed cell death if DNA damage is too severe to be repaired. nih.gov |

| Other Responses | Ubiquitin/26S proteasome-dependent degradation of topoisomerase I aacrjournals.org | A cellular defense mechanism to reduce the number of available targets for the drug. |

Activation Dynamics of DNA Damage Response Pathways (e.g., ATM/ATR Kinase Cascades)

The primary mechanism of action of camptothecin and its derivatives, including this compound, involves the inhibition of DNA topoisomerase I (Top1). au.dk This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. au.dkaacrjournals.org By binding to the Top1-DNA covalent complex, camptothecins prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. aacrjournals.org The collision of the DNA replication machinery with these stabilized "cleavage complexes" converts them into irreversible double-strand breaks (DSBs), which are highly cytotoxic. au.dkaacrjournals.org

The generation of DSBs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by two master kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govoncotarget.com While both pathways can be activated by topoisomerase I poisons, their relative contributions can vary depending on the cellular context. nih.govoncotarget.com

Studies have shown that treatment with camptothecin derivatives leads to the activation of both the ATM/Checkpoint kinase 2 (Chk2) and the ATR/Checkpoint kinase 1 (Chk1) pathways. nih.govspandidos-publications.com For instance, in some cancer cell lines, camptothecin has been observed to activate either ATM or ATR. oncotarget.com The activation of these kinases involves their phosphorylation, such as ATM at Ser1981 and ATR at Ser428. oncotarget.combiorxiv.org Once activated, ATM and ATR phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis. oncotarget.com

Research indicates that the ATR/Chk1 pathway may play a predominant role in the cellular response to topoisomerase I inhibitors in certain cancer cells. nih.gov Down-regulation of ATR or Chk1 has been demonstrated to sensitize cells to camptothecin and its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), whereas the ATM/Chk2 pathway appeared to have a minimal effect on sensitivity in the same context. nih.gov This suggests that the ATR-mediated signaling cascade is critical for cell survival following the DNA damage induced by these agents. nih.gov

The activation of the DDR is a critical determinant of cell fate. If the DNA damage can be efficiently repaired, the cell may survive. However, if the damage is overwhelming, the DDR will signal for the initiation of programmed cell death. au.dk

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Blockade)

A major consequence of the activation of the DNA Damage Response by this compound and related compounds is the induction of cell cycle arrest. This is a crucial protective mechanism that provides the cell with time to repair the DNA damage before proceeding with cell division, which would otherwise lead to the propagation of genomic instability. spandidos-publications.com

The most prominent cell cycle checkpoint activated by camptothecins is the G2/M phase blockade. aacrjournals.orgnih.govacs.org This arrest prevents cells with damaged DNA from entering mitosis. The molecular machinery governing this blockade is directly linked to the ATM/ATR kinase cascades.

Upon activation, ATM and ATR phosphorylate and activate their downstream checkpoint kinases, Chk1 and Chk2. nih.gov These kinases, in turn, target and inhibit the activity of the Cdc25C phosphatase. nih.gov Cdc25C is responsible for dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1, also known as p34cdc2), a key driver of mitotic entry. acs.org Inhibition of Cdc25C leads to the accumulation of the inactive, phosphorylated form of Cdk1, thereby preventing the activation of the Cdk1/cyclin B complex and halting the cell cycle at the G2/M transition. aacrjournals.orgacs.org

Studies have demonstrated that treatment with camptothecin results in a decreased level of Cdc25C and abolishes the activation of the p34cdc2 protein kinase. nih.govacs.org This is accompanied by alterations in both the tyrosine dephosphorylation of p34cdc2 and the accumulation of cyclin B. acs.org Furthermore, the induction of p21, a cyclin-dependent kinase inhibitor, can also contribute to the G2/M arrest. nih.gov

Some research also points to an S-phase arrest induced by camptothecins, which is logical given that the collision of replication forks with the stabilized Top1-DNA complexes is a primary source of the cytotoxic DSBs. aacrjournals.org The abrogation of this S-phase arrest has been shown to enhance the antitumor activity of camptothecin, suggesting that this checkpoint also plays a protective role. aacrjournals.org

| Key Protein | Role in G2/M Arrest | Effect of Camptothecin Treatment |

| ATM/ATR | Master kinases that initiate the DNA damage response. | Activated in response to DNA damage. nih.govoncotarget.com |

| Chk1/Chk2 | Checkpoint kinases that are activated by ATM/ATR. | Activated, leading to the phosphorylation of Cdc25C. nih.gov |

| Cdc25C | Phosphatase that activates Cdk1. | Inhibited and its levels are decreased. nih.govacs.org |

| Cdk1 (p34cdc2) | Key kinase that drives entry into mitosis. | Remains in an inactive, phosphorylated state. acs.org |

| Cyclin B | Regulatory partner of Cdk1. | Accumulation is altered. acs.org |

| p21 | Cyclin-dependent kinase inhibitor. | Expression can be increased, contributing to the arrest. nih.gov |

Initiation of Apoptosis and Necrosis Pathways by this compound

When the DNA damage induced by this compound is beyond the cell's repair capacity, the DNA Damage Response pathways shift from promoting survival to initiating programmed cell death, primarily through apoptosis. au.dkmdpi.com Apoptosis is a tightly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. mdpi.comnih.gov

The collision of replication forks with the ternary drug-enzyme-DNA complex generates irreversible double-strand breaks, which are a potent trigger for apoptosis. aacrjournals.org The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Evidence suggests that camptothecin and its derivatives can induce apoptosis through mechanisms that involve DNA fragmentation and the activation of caspases. spandidos-publications.commdpi.com Caspases are a family of proteases that execute the final stages of apoptosis. For instance, treatment with a novel camptothecin derivative, ZBH-ZM-06, led to the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). spandidos-publications.com The induction of apoptosis is often quantified by methods such as Annexin (B1180172) V/propidium iodide (PI) staining, where an increase in the population of apoptotic cells is observed following treatment. spandidos-publications.comnih.gov

In addition to apoptosis, under certain conditions, camptothecin treatment can also lead to necrosis. nih.gov Necrosis is a form of cell death characterized by cell swelling and lysis. A study investigating the combination of the active metabolite of irinotecan (B1672180), SN-38, with an autophagy inhibitor showed an increase in both apoptotic (FITC+/PI+) and necrotic (FITC−/PI+) cell populations. nih.gov

The decision between cell survival and death is a complex process influenced by the extent of DNA damage, the proficiency of the DNA repair pathways, and the status of pro- and anti-apoptotic proteins within the cell.

Senescence Induction and Autophagy Modulation

Beyond apoptosis and necrosis, this compound and its analogs can induce other cellular responses, including senescence and autophagy. These processes can have complex and sometimes contradictory roles in the context of cancer therapy.

Senescence is a state of irreversible cell cycle arrest, often triggered by cellular stress, including DNA damage. nih.gov It is considered a tumor-suppressive mechanism, preventing the proliferation of damaged cells. Camptothecin-induced DNA damage can lead to a senescence-like phenotype, characterized by a halt in proliferation and specific morphological and biochemical markers. nih.gov The connection between autophagy and senescence is an area of active research, with some studies suggesting that autophagy may be required for the establishment of senescence. nih.govpreprints.org

Autophagy is a cellular recycling process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. nih.govthno.org Autophagy can have a dual role in cancer. On one hand, it can act as a tumor suppressor by removing damaged components and preventing genomic instability. On the other hand, in established tumors, autophagy can promote cell survival under stressful conditions, such as those induced by chemotherapy, thereby contributing to drug resistance. nih.govmdpi.com

Several studies have shown that camptothecin and its derivatives can induce autophagy in cancer cells. nih.govnih.gov This autophagy is often described as "protective" because it can attenuate the cytotoxic effects of the drug. nih.gov For example, a low dose of camptothecin has been found to induce protective autophagy in colorectal and lung cancer cells, which is associated with reduced apoptosis. nih.gov

The mechanism of camptothecin-induced autophagy can be linked to the generation of reactive oxygen species (ROS). nih.gov The inhibition of this autophagic response has been explored as a strategy to enhance the efficacy of camptothecin-based therapies. nih.govnih.gov For instance, co-treatment with autophagy inhibitors like toosendanin (B190432) has been shown to block the protective autophagy induced by SN-38 (the active metabolite of irinotecan) and significantly increase apoptosis in triple-negative breast cancer cells. nih.gov The modulation of autophagy involves complex signaling pathways, and its interplay with apoptosis and senescence is a critical determinant of the ultimate cellular outcome following treatment with this compound.

| Cellular Response | Description | Role in Response to Camptothecin |

| Senescence | Irreversible cell cycle arrest. | Can be induced by DNA damage, acting as a tumor-suppressive mechanism. nih.gov |

| Autophagy | Cellular recycling process for damaged components. | Can be induced as a protective mechanism, promoting cell survival and contributing to chemoresistance. nih.govmdpi.com |

Investigation of Off-Target Interactions and Pleiotropic Effects of this compound in Cellular Systems

One area of investigation is the potential for camptothecins to modulate gene expression independently of Top1 inhibition. nih.gov Studies using topotecan (B1662842), another camptothecin derivative, have shown that it can alter the expression of numerous genes even in cells where Top1 has been knocked down or deleted. nih.gov This suggests that some of the biological effects of these compounds may not be solely attributable to the induction of DNA damage.

Furthermore, the interaction of camptothecins with cellular transport systems represents another layer of complexity. For example, some camptothecin derivatives are known substrates for efflux pumps like ABCG2 (Breast Cancer Resistance Protein) and P-gp/MDR1 (P-glycoprotein/Multidrug Resistance Protein 1). nih.gov The expression levels of these transporters can significantly influence the intracellular concentration of the drug and, consequently, its efficacy. Interestingly, some novel camptothecin analogs have been developed that are not substrates for these pumps, potentially overcoming this mechanism of resistance. nih.gov

In addition to its DNA-relaxing activity, Top1 itself has been reported to possess independent kinase activity that is important for the splicing of pre-mRNA. au.dk While the direct impact of this compound on this kinase activity is not fully elucidated, it represents a potential off-target effect that could contribute to its cellular pharmacology.

It is also noteworthy that the cellular response to camptothecins can involve the modulation of various signaling pathways that are not directly linked to the DNA damage response. For example, non-cytotoxic concentrations of camptothecins have been observed to induce the differentiation of human leukemia cells. aacrjournals.org

The investigation of these off-target interactions and pleiotropic effects is crucial for a comprehensive understanding of the molecular pharmacology of this compound and for the rational design of more effective and selective anticancer agents.

Preclinical Pharmacological and Biological Investigations of 7 Ethyl 20 R Camptothecin

In Vitro Cytotoxicity and Antiproliferative Characterization

Dose-Response Characterization in Diverse Cancer Cell Lines and Primary Cell Cultures

No specific data is available in the public domain regarding the dose-response characterization of 7-Ethyl-20(R)-camptothecin in cancer cell lines or primary cell cultures.

Comparative Efficacy of this compound with Other Topoisomerase I Inhibitors in Cellular Models

There are no available studies that compare the in vitro efficacy of this compound with other topoisomerase I inhibitors.

In Vivo Antitumor Efficacy in Preclinical Animal Models

Efficacy Assessment in Xenograft Models of Human Malignancies

No data from xenograft model assessments for this compound are publicly available.

Evaluation in Syngeneic and Genetically Engineered Mouse Models

Information regarding the evaluation of this compound in syngeneic or genetically engineered mouse models is not available.

Analysis of Tumor Growth Inhibition and Regression Dynamics

There are no published analyses of tumor growth inhibition or regression dynamics following treatment with this compound.

Mechanistic Investigation of this compound in Combination Therapies (Preclinical Focus)

The primary mechanism of action for camptothecin (B557342) derivatives is the inhibition of DNA topoisomerase I (Topo I). patsnap.com Topo I relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks. patsnap.com Camptothecins bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. patsnap.com When a DNA replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a permanent and lethal double-strand break, ultimately triggering apoptosis. patsnap.com

This mechanism provides a strong rationale for combination therapies. Synergistic or additive effects can be achieved by combining camptothecins with agents that:

Induce other forms of DNA damage: Agents like platinum-based drugs (e.g., cisplatin) or radiation create different types of DNA lesions. The simultaneous presence of multiple types of DNA damage can overwhelm the cell's repair capacity, leading to enhanced cell death.

Inhibit DNA repair pathways: The DNA damage caused by camptothecins activates cellular DNA damage response (DDR) pathways. Inhibiting key proteins in these repair pathways, such as poly (ADP-ribose) polymerase (PARP), can prevent the cell from repairing the camptothecin-induced damage, thus potentiating its cytotoxic effects. nih.gov

Target different phases of the cell cycle: Since camptothecin's cytotoxicity is S-phase dependent, combining it with drugs that are active in other phases (e.g., taxanes, which target the M-phase) can lead to a broader antitumor effect. clinicalgate.com

Preclinical studies have demonstrated that camptothecin derivatives can act as potent radiosensitizers. Radiation therapy primarily induces cell death by causing DNA damage, including single and double-strand breaks. The S-phase of the cell cycle is known to be the most resistant to radiation. cancernetwork.com

The combination of a camptothecin analog with radiation can produce a synergistic effect. cancernetwork.com The camptothecin traps Topo I-DNA complexes, and the subsequent collision with replication forks generates DNA damage that enhances the lethal effects of radiation. cancernetwork.com This radiosensitization is schedule-dependent; the effect is most pronounced when the drug is administered prior to or concurrently with radiation, suggesting that the drug-induced lesions must be present when radiation damage occurs. clinicalgate.comcancernetwork.com

For example, in vitro studies with SN-38 (7-ethyl-10-hydroxycamptothecin) have explored its radiosensitizing effects. One study found that the combination of irradiation and SN-38 had a synergistic inhibitory effect on the growth of a cisplatin-resistant human small cell lung cancer cell line (SBC-3/CDDP), whereas it showed only an additive effect on the parental SBC-3 cells. This suggests that the combination may be particularly effective in overcoming certain types of drug resistance.

Numerous preclinical studies have evaluated the combination of 7-ethyl-camptothecin derivatives with other standard chemotherapeutic agents, often demonstrating enhanced antitumor activity compared to single-agent therapy.

Platinum Agents: The combination of camptothecin analogs with platinum agents like cisplatin (B142131) and oxaliplatin (B1677828) has been extensively studied. nih.govnih.gov In a preclinical model using pediatric tumor xenografts, the combination of a novel camptothecin analogue, Namitecan, with platinum agents resulted in a significant enhancement of antitumor activity compared to either drug alone. nih.gov The mechanistic basis for this synergy lies in the generation of distinct and complementary types of DNA damage.

5-Fluorouracil (5-FU): The combination of irinotecan (B1672180) (the prodrug of SN-38) with 5-FU is a standard of care in colorectal cancer, and its efficacy is supported by robust preclinical data. nih.gov Studies in rats with advanced colorectal cancer xenografts showed that the combination of irinotecan and 5-FU resulted in synergistic antitumor activity. nih.gov

The table below summarizes representative preclinical studies of camptothecin derivatives in combination with other chemotherapies.

Table 1: Preclinical Combination Chemotherapy Studies with Camptothecin Derivatives

| Camptothecin Derivative | Combination Agent | Preclinical Model | Observed Outcome | Reference |

|---|---|---|---|---|

| Namitecan | Platinum agents | Pediatric neuroblastoma xenograft (SK-N-AS) | Significant enhancement of antitumor activity | nih.gov |

| Irinotecan (SN-38) | 5-Fluorouracil | Rats with colorectal cancer | Synergistic antitumor activity | nih.gov |

| Irinotecan (SN-38) | Oxaliplatin | Human colon cancer cell lines (in vitro & in vivo) | Synergistic to additive activity | nih.gov |

| Camptothecin | Cisplatin | Primary culture of non-small cell lung cancer | Significant reduction of metabolic activity | nih.gov |

The combination of camptothecin derivatives with molecularly targeted agents is a promising strategy to enhance efficacy and overcome resistance.

PARP Inhibitors: As camptothecins induce single-strand breaks that are converted to double-strand breaks, they activate the DNA damage response, including the PARP enzyme. Combining a camptothecin with a PARP inhibitor creates a synthetic lethal interaction. The PARP inhibitor prevents the repair of single-strand breaks, leading to their accumulation and collapse of replication forks, which synergizes with the Topo I-mediated damage. Multiple studies have shown that PARP inhibitors can sensitize cancer cells to camptothecin-induced apoptosis. nih.gov

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) pathway is implicated in cell proliferation and DNA repair. The anti-EGFR antibody Cetuximab has been used as a radiosensitizer, and there is a rationale for combining it with DNA-damaging agents like camptothecins. nih.gov

HSP90 Inhibitors: One novel approach involves conjugating SN-38 to an HSP90 inhibitor. This strategy uses the high affinity of cancer cells for HSP90 inhibitors to selectively deliver and retain the SN-38 payload within the tumor, allowing for a controlled release of the active drug and leading to potent antitumor effects in xenograft models. nih.gov

Anti-angiogenic Agents: In some preclinical models, camptothecins have been combined with agents targeting VEGF, such as bevacizumab, with promising results. researchgate.net

Preclinical Pharmacokinetics and Biodistribution of this compound

The pharmacokinetic (PK) profile of camptothecin derivatives is challenging and characterized by several key features: poor water solubility, pH-dependent instability of the active lactone ring, and extensive protein binding. nih.govmdpi.com Preclinical ADME studies are typically conducted in rodent (mice, rats) and non-rodent (dogs) models to understand these properties. iiarjournals.orgnih.gov

Absorption: Due to poor solubility and stability, oral bioavailability of many camptothecin analogs is low, leading to development primarily for intravenous administration.

Distribution: Camptothecins exhibit a large volume of distribution, indicating extensive movement from the plasma into tissues. mdpi.comiiarjournals.org The active lactone form is lipophilic and can cross cell membranes, but it is in a constant, pH-dependent equilibrium with the inactive, water-soluble carboxylate form. mdpi.com The carboxylate form binds strongly to serum albumin, sequestering the drug in the plasma and reducing the amount of free, active drug available to reach tumor tissues. mdpi.com Biodistribution studies in mice often show initial high concentrations in highly perfused organs like the liver, spleen, and lungs. nih.gov

Metabolism: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the prodrug irinotecan, formed by carboxylesterases. wikipedia.org The primary metabolic pathway for the detoxification and elimination of SN-38 is glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver. wikipedia.org The resulting SN-38 glucuronide (SN-38G) is water-soluble and more readily excreted.

Excretion: The metabolites are primarily excreted through the biliary system into the feces, with a smaller portion eliminated via the kidneys. wikipedia.org

Pharmacokinetic parameters for SN-38 have been characterized in various preclinical models, often using novel formulations like liposomes to improve its solubility and PK profile.

Table 2: Representative Preclinical Pharmacokinetic Parameters of SN-38

| Parameter | Species | Formulation | Value | Reference |

|---|---|---|---|---|

| Elimination Half-life (t1/2) | Mouse (CD2F1) | Liposomal SN-38 | 6.38 h | iiarjournals.org |

| Volume of Distribution (Vdss) | Mouse (CD2F1) | Liposomal SN-38 | 2.55 L/kg | iiarjournals.org |

| Elimination Half-life (t1/2) | Dog (Beagle) | Liposomal SN-38 | 1.38 - 6.42 h | iiarjournals.org |

| Volume of Distribution (Vdss) | Dog (Beagle) | Liposomal SN-38 | 1.69 - 5.01 L/kg | iiarjournals.org |

| Elimination Half-life (t1/2) | Rat | SN-38 from Irinotecan Nanoparticles | 2.67 h | nih.gov |

Biodistribution studies using nanoparticle formulations of irinotecan in mice have shown that SN-38 concentrations can be significantly increased in tissues like the colon and lungs compared to standard formulations. nih.gov This highlights the critical role of drug delivery systems in modulating the ADME profile of camptothecin derivatives to enhance their therapeutic index.

Tissue Uptake and Intratumoral Concentration in Preclinical Studies

The distribution of this compound and its analogs throughout the body and their ability to accumulate in tumor tissue are critical determinants of their therapeutic efficacy. Preclinical studies in animal models have provided insights into the tissue uptake and intratumoral concentrations of these compounds.

Pharmacokinetic investigations in mice have shown that 7-ethylcamptothecin (B193279) exhibits a longer biological half-life in the terminal phase and maintains higher concentrations in the plasma compared to the parent compound, camptothecin. nih.gov Following intravenous administration, 7-ethylcamptothecin has been observed to accumulate in the intestine, which suggests that the primary route of excretion is via the biliary tract. nih.gov This pattern of distribution, with prolonged retention in the intestinal tract, has been suggested as a contributing factor to its superior antitumor activity when compared to camptothecin. nih.gov

Studies on the closely related and structurally similar active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), provide further detail on tissue distribution. When administered via irinotecan hydrochloride nanoparticles in mice, SN-38 showed significantly higher concentrations over time in the whole blood, colon, and lungs compared to when administered as a solution. nih.gov The spleen and liver also showed elevated concentrations, while levels in the heart and brain remained largely unchanged, and the amount in the kidneys decreased over time. nih.gov This indicates a targeted accumulation in specific tissues, particularly the colon and lungs. nih.gov

The formulation of camptothecin derivatives also plays a crucial role in their biodistribution and tumor accumulation. For instance, a cyclodextrin-based polymer conjugate of camptothecin, IT-101, demonstrated a significantly prolonged plasma half-life and enhanced distribution to tumor tissue in mice bearing human colon carcinoma xenografts. illinois.edu At 24 hours post-injection, the total concentration of the camptothecin conjugate was highest in tumor tissue compared to all other tissues examined. illinois.edu Notably, the concentration of active camptothecin released from the polymer conjugate within the tumor was over 160 times higher than that achieved with the administration of camptothecin alone. illinois.edu This enhanced permeability and retention (EPR) effect, characteristic of macromolecular drugs in tumors, highlights a strategy to significantly boost intratumoral drug concentration. illinois.edu

Table 1: Tissue Distribution of 7-Ethyl-10-hydroxycamptothecin (SN-38) in Mice This table presents a summary of findings on the relative concentration of SN-38, a close analog of this compound, in various tissues following administration of irinotecan hydrochloride nanoparticles.

| Tissue | Relative Concentration | Key Findings |

| Whole Blood | Significantly Higher | Nanoparticle formulation prolongs blood circulation time. nih.gov |

| Colon | Significantly Higher | Efficient targeting to the colon is observed. nih.gov |

| Lungs | Significantly Higher | Significant accumulation in lung tissue. nih.gov |

| Spleen | Higher | Elevated concentrations compared to control. nih.gov |

| Liver | Higher | Increased levels found in the liver. nih.gov |

| Heart | No Change | No significant change in concentration. nih.gov |

| Brain | No Change | No significant change in concentration. nih.gov |

| Kidneys | Reduced | Amount of the compound in the kidneys decreased over time. nih.gov |

Metabolism of this compound, including Glucuronidation and Lactone Ring Dynamics, in Preclinical Systems

The metabolic fate of this compound is a critical aspect of its pharmacology, influencing both its efficacy and its elimination from the body. The two most significant metabolic considerations are the dynamics of its lactone ring and the process of glucuronidation.

Lactone Ring Dynamics

A defining structural feature of camptothecins is the five-membered E-ring lactone. The integrity of this ring is essential for the compound's ability to inhibit topoisomerase I and exert its cytotoxic effects. nih.govnih.gov However, this lactone ring is susceptible to a reversible, pH-dependent hydrolysis. researchgate.netnih.gov

In aqueous solutions, an equilibrium exists between the closed, active lactone form and the open, inactive carboxylate form. researchgate.netdntb.gov.ua Under acidic conditions (low pH), the equilibrium favors the closed lactone ring. researchgate.net Conversely, at physiological or basic pH (pH > 7), the equilibrium shifts towards the open-ring carboxylate form. researchgate.netnih.gov This conversion to the carboxylate is largely dependent on the concentration of hydroxide (B78521) ions. nih.gov The inactive carboxylate form has a significantly reduced antitumor activity. google.com Furthermore, human serum albumin has a high affinity for the carboxylate form, which can further shift the equilibrium away from the active lactone in the bloodstream, potentially sequestering the inactive form. researchgate.net The mechanism of this hydrolysis involves acyl cleavage, where the bond between the carbonyl carbon and the oxygen in the ring is broken. nih.gov This inherent instability of the lactone ring under physiological conditions presents a significant challenge for the clinical application of camptothecin derivatives.

Glucuronidation

Glucuronidation is a major metabolic pathway for the detoxification and elimination of many drugs, including camptothecin analogs. This process involves the enzymatic addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. For camptothecin derivatives that possess a hydroxyl group, such as the closely related 7-ethyl-10-hydroxycamptothecin (SN-38), this is a primary route of metabolism. jst.go.jp

Mechanisms of Resistance to 7 Ethyl 20 R Camptothecin in Preclinical Systems

Alterations in Topoisomerase I Expression and Activity

The primary cellular target of 7-Ethyl-20(R)-camptothecin is the nuclear enzyme Top1. Alterations in the expression, structure, or function of this enzyme can significantly reduce the drug's efficacy.

Identification of Gene Mutations and Polymorphisms of TOP1 Influencing Susceptibility

Qualitative changes in the Top1 enzyme, resulting from mutations in the TOP1 gene, are a well-documented mechanism of resistance. These mutations often occur near the drug-binding site or in regions crucial for the stabilization of the Top1-DNA covalent complex, thereby reducing the drug's ability to trap the enzyme on the DNA. nih.gov Preclinical models have identified numerous point mutations that confer resistance to camptothecins. For instance, studies on SN-38 (a structurally similar active metabolite of irinotecan) resistant cell lines identified novel mutations such as p.R621H, p.L617I, and p.E710G. nih.govresearchgate.net These mutations are located in the core or linker domains of the enzyme and are thought to alter the flexibility and conformation of Top1, which in turn reduces its affinity for the drug. nih.govresearchgate.net

Further studies in highly camptothecin-resistant colon cancer cell lines have revealed other missense mutations, including Gly365Ser, Gln421Arg, and Gly717Arg. nih.gov The presence of multiple mutations was correlated with higher levels of resistance and a significant reduction in Top1 catalytic activity. nih.gov The location of these mutations is critical, as they are often near residues like Arg364, Asp533, and Asn722, which are known to interact directly with camptothecin (B557342) derivatives. nih.gov The identification of these mutations underscores the qualitative alteration of Top1 as a key resistance mechanism.

| TOP1 Mutation | Amino Acid Change | Associated Cell Line/Model | Domain | Reference |

| F361S | Phenylalanine to Serine | Mammalian cells | Core Subdomain III | researchgate.net |

| G363C | Glycine to Cysteine | Mammalian cells | Core Subdomain III | researchgate.net |

| R364H | Arginine to Histidine | Mammalian cells | Core Subdomain III | researchgate.net |

| E418K | Glutamic acid to Lysine | Mammalian cells | Core Subdomain III | researchgate.net |

| G503S | Glycine to Serine | Mammalian cells | Core Subdomain III | researchgate.net |

| D533G | Aspartic acid to Glycine | Mammalian cells | Core Subdomain III | researchgate.net |

| L617I | Leucine to Isoleucine | HCT116 (colon) | Core Subdomain III | nih.govresearchgate.net |

| R621H | Arginine to Histidine | HCT116 (colon) | Core Subdomain III | nih.govresearchgate.net |

| A653P | Alanine to Proline | Mammalian cells | Linker | researchgate.net |

| E710G | Glutamic acid to Glycine | HCT116 (colon) | Linker | nih.govresearchgate.net |

| G717V | Glycine to Valine | Mammalian cells | C-terminal | researchgate.net |

| N722S | Asparagine to Serine | Mammalian cells | C-terminal | researchgate.net |

| G717R | Glycine to Arginine | DLD-1 (colon) | C-terminal | nih.gov |

| Q421R | Glutamine to Arginine | DLD-1 (colon) | Cap region | nih.gov |

Mechanisms of Downregulation of Topoisomerase I Protein Levels

A reduction in the total amount of Top1 protein available to interact with the drug is another significant resistance mechanism. Preclinical studies have shown that cancer cells can develop resistance by downregulating Top1 levels upon exposure to camptothecins. nih.gov This downregulation is often mediated by the ubiquitin-proteasome pathway. aacrjournals.orgoncotarget.comsemanticscholar.org The formation of the drug-stabilized Top1-DNA cleavable complex acts as a signal for the ubiquitination and subsequent degradation of the Top1 protein by the 26S proteasome. aacrjournals.orgoncotarget.com

The rate and extent of this degradation can vary significantly among different tumor cell lines and often correlates with resistance; cells that are more proficient at degrading Top1 tend to be more resistant to camptothecin treatment. aacrjournals.orgoncotarget.com This process involves the phosphorylation of Top1 on serine 10 by DNA-dependent protein kinase (DNA-PKcs), which is then ubiquitinated by BRCA1. oncotarget.comsemanticscholar.org A higher basal level of phosphorylated Top1 can lead to more rapid degradation and increased resistance. oncotarget.comsemanticscholar.org Furthermore, in some resistant cell lines, exposure to camptothecin derivatives can induce a more persistent reduction in TOP1 mRNA abundance, suggesting a transcriptional or post-transcriptional regulatory mechanism contributing to the lower protein levels. nih.gov

Drug Efflux Mechanisms

Reduced intracellular accumulation of this compound due to active transport out of the cell is a common mechanism of multidrug resistance (MDR). This process is primarily mediated by ATP-binding cassette (ABC) transporters.

Role of ABC Transporters (e.g., ABCG2, P-glycoprotein) in the Efflux of this compound

Overexpression of certain ABC transporters is a major factor in the development of resistance to a wide array of chemotherapeutic agents, including camptothecin analogues. nih.gov The most clinically relevant transporters implicated in camptothecin resistance are ABCG2 (Breast Cancer Resistance Protein, BCRP) and, to a lesser extent, ABCB1 (P-glycoprotein, P-gp). tandfonline.comnih.gov

ABCG2, in particular, has been shown to be a potent efflux pump for camptothecin derivatives like SN-38. springermedizin.denih.gov Overexpression of ABCG2 in cancer cell lines confers high levels of resistance by actively transporting the drug out of the cell, thereby reducing its intracellular concentration and subsequent cytotoxic effect. springermedizin.denih.gov Studies using plasma membrane vesicles from ABCG2-overexpressing cells have directly demonstrated ATP-dependent transport of SN-38. nih.gov Similarly, cell lines selected for resistance to mitoxantrone that overexpress ABCG2 (also known as MXR) show significant cross-resistance to topotecan (B1662842), another camptothecin derivative. researchgate.net P-glycoprotein (ABCB1) can also contribute to the efflux of some camptothecin analogues, although ABCG2 is often the more dominant transporter for this class of drugs. tandfonline.com

| Transporter | Gene Name | Common Substrates | Role in Resistance | Reference |

| ABCG2 | ABCG2 | SN-38, Topotecan, Mitoxantrone | Primary efflux pump for many camptothecin analogues, conferring high levels of resistance. | springermedizin.denih.govaacrjournals.org |

| P-glycoprotein (P-gp) | ABCB1 | Vinca alkaloids, Taxanes, Anthracyclines, some Camptothecins | Contributes to multidrug resistance; can efflux some camptothecin derivatives. | tandfonline.comnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Etoposide, Doxorubicin, Vincristine | Less commonly associated with direct camptothecin resistance but contributes to the overall MDR phenotype. | tandfonline.com |

Exploration of Modulators of Efflux Transporter Activity in Preclinical Settings

To counteract resistance mediated by drug efflux, significant preclinical research has focused on identifying and developing modulators that can inhibit the function of ABC transporters. elsevierpure.comnih.gov These inhibitors can restore the sensitivity of resistant cancer cells to chemotherapeutic agents by increasing intracellular drug accumulation.

A variety of compounds, including natural products and synthetic molecules, have been investigated. For instance, certain phytoestrogens and flavonoids like genistein and naringenin have been shown to potentiate the cytotoxicity of SN-38 in ABCG2-overexpressing cells. aacrjournals.org These flavonoids can act as competitive inhibitors, as genistein itself was found to be a substrate for ABCG2-mediated transport. aacrjournals.org Other natural compounds, such as hydroxygenkwanin, have been shown to selectively reverse ABCG2-mediated multidrug resistance by inhibiting its drug efflux function without altering the protein's expression level. mdpi.com Synthetic modulators are also under development, with some showing the ability to inhibit multiple transporters like ABCB1 and ABCG2 simultaneously. tandfonline.com While several generations of ABC transporter inhibitors have been tested, clinical success has been limited by toxicity and adverse drug-drug interactions. nih.gov

Enhanced DNA Repair Pathways

Since this compound exerts its cytotoxic effect by inducing DNA damage in the form of Top1-linked single-strand breaks (SSBs) that are converted into lethal double-strand breaks (DSBs) during DNA replication, the cell's ability to repair this damage is a critical determinant of survival and resistance. researchgate.netdntb.gov.ua

Cancer cells can develop resistance by upregulating or enhancing the efficiency of DNA repair pathways that handle the lesions created by camptothecins. oup.comnih.gov The repair of Top1-DNA covalent complexes is a complex process. One key pathway is the single-strand break repair (SSBR) pathway, where Poly (ADP-ribose) polymerase 1 (PARP1) plays a crucial role. researchgate.net PARP1 detects the SSBs and recruits other repair proteins to the site of damage. researchgate.net Enhanced PARP1 activity can facilitate the repair of camptothecin-induced lesions, thereby promoting cell survival.

Additionally, pathways involved in repairing DSBs, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are vital for repairing the damage that occurs when a replication fork collides with a Top1-DNA complex. researchgate.net Cells with highly efficient DSB repair mechanisms may be inherently more resistant to Top1 inhibitors. The degradation of Top1 itself, as mentioned previously, can also be considered part of the DNA damage response, as removing the covalently bound protein from the DNA is a necessary first step for subsequent repair. researchgate.net Therefore, an enhanced capacity to recognize and repair both SSBs and DSBs represents a significant mechanism of resistance to this compound in preclinical models.

Upregulation of DNA Repair Enzymes and Checkpoint Proteins in Resistant Cell Lines

Cancer cells can develop resistance to this compound by enhancing their capacity to repair the DNA damage induced by the drug. This is often achieved through the upregulation of various DNA repair enzymes and checkpoint proteins. For instance, in colon cancer cells, treatment with a nanoparticle-encapsulated camptothecin led to the downregulation of 47 genes involved in mismatch repair, base excision repair, and homologous recombination, suggesting that alterations in these pathways are a direct response to the drug. nih.gov

In some preclinical models, resistance to camptothecins has been associated with the increased expression of DNA repair proteins. The hyperactivity of DNA repair system enzymes is a key mechanism for therapeutic resistance to DNA damaging agents. researchgate.net The DNA damage response comprises a complex network of proteins that detect and repair DNA damage, and faults in this response are a known hallmark of cancer. broadinstitute.org

| Gene/Protein Family | Specific Members | Role in DNA Repair | Implication in Resistance |

| Mismatch Repair (MMR) | MSH2, MLH1 | Corrects base-base mismatches and insertion/deletion loops. | Defects can lead to altered sensitivity to camptothecins. |

| Base Excision Repair (BER) | APEX1, POLB | Repairs single-strand breaks from base damage. | Upregulation can enhance repair of camptothecin-induced lesions. |

| Homologous Recombination (HR) | RAD51, BRCA1/2 | High-fidelity repair of double-strand breaks. | Enhanced HR can repair camptothecin-induced double-strand breaks. |

| Non-Homologous End Joining (NHEJ) | Ku70/80, DNA-PKcs | Error-prone repair of double-strand breaks. | Its role is complex; loss of NHEJ can confer resistance in some contexts. |

| Checkpoint Kinases | ATM, ATR, CHK1/2 | Signal DNA damage and halt the cell cycle. | Altered signaling can allow more time for DNA repair. |

Contribution of Homologous Recombination and Non-Homologous End Joining to Resistance

The cytotoxicity of camptothecins arises from the collision of replication forks with the drug-stabilized topoisomerase I-DNA cleavage complexes, leading to the formation of DNA double-strand breaks (DSBs). nih.gov The repair of these DSBs is critical for cell survival and is primarily managed by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). johnshopkins.edu

Homologous Recombination (HR) is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs. mdpi.com Studies have shown that HR is the primary pathway for repairing topoisomerase I-mediated DNA damage. nih.govnih.gov Consequently, cancer cells with enhanced HR capacity may exhibit increased resistance to this compound.

Non-Homologous End Joining (NHEJ) is an error-prone pathway that directly ligates broken DNA ends without the need for a homologous template. nih.gov Surprisingly, studies in DT40 chicken B-cell lines have shown that the loss of NHEJ factors, such as Ku70 or DNA ligase IV, confers resistance to camptothecin. nih.govnih.gov This suggests that in the presence of camptothecin, NHEJ can be a cytotoxic pathway, and its absence alleviates the need for HR in repairing the drug-induced DNA damage. nih.govnih.gov

Apoptosis Evasion Mechanisms

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a critical mechanism of resistance to chemotherapeutic agents like this compound. selleckchem.com Cancer cells can acquire the ability to bypass apoptosis through various alterations in the molecular machinery that governs this process.

Alterations in Pro-Apoptotic and Anti-Apoptotic Protein Expression Profiles

The balance between pro-apoptotic and anti-apoptotic proteins, particularly within the B-cell lymphoma 2 (Bcl-2) family, is a key determinant of a cell's susceptibility to apoptosis. nih.gov Resistance to chemotherapy is often associated with an increased expression of anti-apoptotic proteins or a decreased expression of pro-apoptotic proteins.

In human leukemia cell lines, resistance has been linked to an increased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and a decreased expression of the pro-apoptotic protein Bax. nih.gov Specifically, in P-glycoprotein-related resistant leukemia cell lines, an increased expression of both Bcl-2 and Bcl-xL was observed. nih.gov The common feature among all resistant cell lines studied was a decreased ratio of Bax to either Bcl-2 or Bcl-xL. nih.gov

| Protein Family | Pro-Apoptotic Members | Anti-Apoptotic Members |

| Bcl-2 Family | Bax, Bak, Bad, Bid, Puma, Noxa | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1 |

Studies on a colon cancer cell line (HT29) showed that vitamin E, while having a cytotoxic effect, led to an increased transcription of both the pro-apoptotic BAX gene and the anti-apoptotic BCL2 gene, with the increase in BCL2 being significantly higher. usb.ac.ir This suggests that the apoptotic response to a compound can be complex and may not solely rely on the Bax/Bcl-2 ratio.

Activation of Intrinsic and Extrinsic Survival Pathways

Cancer cells can also evade apoptosis by activating pro-survival signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to chemotherapy. johnshopkins.edu Activation of this pathway can lead to the inhibition of pro-apoptotic signals and the activation of anti-apoptotic genes. For instance, Akt can activate the transcription factor NF-κB, which in turn upregulates the expression of anti-apoptotic genes such as Bcl-xL and inhibitors of apoptosis proteins (IAPs). The inhibition of the PI3K/Akt pathway has been shown to induce apoptosis and decrease the growth of drug-resistant tumor cells.

The NF-κB pathway is another critical survival pathway that is often constitutively active in cancer cells. nih.gov Both chemotherapy and radiation can induce NF-κB activation, which is generally anti-apoptotic and contributes to therapeutic resistance. nih.gov NF-κB can promote resistance by upregulating anti-apoptotic factors and by activating the expression of multidrug resistance 1 (MDR1), which encodes for the drug efflux pump P-glycoprotein. nih.gov

Characterization of Cross-Resistance Patterns with Other Topoisomerase Inhibitors or Chemotherapeutics in In Vitro Models

Preclinical studies have investigated the cross-resistance profiles of camptothecin-resistant cell lines to other anticancer drugs. The patterns of cross-resistance can provide insights into the underlying resistance mechanisms and guide the selection of effective combination therapies.

In a mitoxantrone-resistant human breast carcinoma cell line (MCF7/MX), high levels of cross-resistance were observed for several camptothecin analogues, including topotecan (180-fold), 9-aminocamptothecin (120-fold), CPT-11 (irinotecan, 56-fold), and SN-38 (101-fold). nih.gov Interestingly, this cell line showed only mild cross-resistance to the parent compound, camptothecin (3.2-fold). nih.gov

A human ovarian cancer cell line selected for resistance to the camptothecin derivative DX-8951f (2780DX8) exhibited significant cross-resistance to topotecan (34-fold), SN-38 (47-fold), and mitoxantrone (59-fold). nih.gov This cross-resistance was associated with the induction of the breast cancer resistance protein (BCRP), an ABC drug transporter. nih.gov

The following table summarizes the cross-resistance patterns observed in a DX-8951f-resistant ovarian cancer cell line:

| Drug | Class | Resistance Factor (RF) in 2780DX8 cells |

| Topotecan | Topoisomerase I Inhibitor | 34 |

| SN-38 | Topoisomerase I Inhibitor | 47 |

| Mitoxantrone | Topoisomerase II Inhibitor | 59 |

| Doxorubicin | Topoisomerase II Inhibitor | 2.9 |

| Camptothecin | Topoisomerase I Inhibitor | No cross-resistance |

| BNP1350 | Topoisomerase I Inhibitor | No cross-resistance |

| Cisplatin (B142131) | DNA Alkylating Agent | No cross-resistance |

| Paclitaxel | Microtubule Stabilizer | No cross-resistance |

| Data sourced from a study on a DX-8951f-resistant human ovarian cancer cell line. nih.gov |

Strategies to Circumvent Resistance to this compound in Preclinical Models

A variety of strategies are being explored in preclinical models to overcome resistance to camptothecins. These approaches often involve combination therapies that target the identified resistance mechanisms.

Combination with other chemotherapeutic agents: The development of resistance to camptothecins can be accompanied by increased sensitivity to other anticancer drugs. nih.gov This provides a rationale for using camptothecins in combination with other agents. Preclinical and early clinical studies have explored combinations of camptothecins with alkylating agents, antimetabolites, and other classes of chemotherapy. nih.gov

Targeting survival pathways: Since the activation of survival pathways like PI3K/Akt and NF-κB contributes to resistance, inhibitors of these pathways are being investigated in combination with camptothecins. For example, the use of pharmacological inhibitors of Src Family Kinase (SFK)/hemopoietic cell kinase (Hck) in a temporally constrained manner after taxane treatment has been shown to sensitize chemo-tolerant cells. nih.gov

Modulating DNA repair: Given the role of DNA repair in resistance, inhibitors of key repair proteins are a promising strategy. For example, inhibitors of PARP (Poly(ADP-ribose) polymerase), which is involved in single-strand break repair, have shown efficacy in cancers with deficiencies in HR. mdpi.com

Nanoparticle-based drug delivery: Encapsulating camptothecins in nanoparticles can alter their pharmacokinetic properties and potentially bypass some resistance mechanisms, such as drug efflux pumps. nih.gov

Immunotherapy combinations: Combining immunotherapy with other treatment modalities is a promising strategy to enhance antitumor responses and overcome resistance. nih.gov

Development of Combination Therapies with Resistance Modulators

A primary mechanism of resistance to camptothecins is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Consequently, a major preclinical strategy involves co-administering this compound or its metabolites with modulators that inhibit these transporters.

Preclinical studies have demonstrated that inhibiting ABC transporters can restore cellular sensitivity to camptothecin derivatives. For instance, the tyrosine kinase inhibitor gefitinib has been shown to be a potent inhibitor of ABCG2. In preclinical models using cells engineered to overexpress ABCG2, gefitinib effectively reversed resistance to SN-38, the active metabolite of irinotecan (B1672180), by directly inhibiting the transporter's function. nih.govaacrjournals.org This suggests that gefitinib is not merely a substrate but an active inhibitor of ABCG2-mediated efflux. nih.gov

Similarly, P-gp inhibitors have shown efficacy in overcoming resistance. In vivo studies in rats demonstrated that co-administration of the P-gp inhibitor verapamil significantly increased the oral bioavailability of irinotecan and SN-38, indicating that P-gp limits their absorption and contributes to resistance. srce.hr Another preclinical study in ovarian cancer cell lines found that SN-38 could induce the expression of P-gp. While combining SN-38 with the taxane docetaxel had antagonistic effects, the simultaneous addition of a specific P-gp inhibitor, PGP-4008, sensitized the cells to the treatment by preventing docetaxel efflux and enhancing apoptosis. nih.gov These findings highlight that modulating ABC transporter activity is a viable approach to overcoming resistance in preclinical settings.

| Resistance Modulator | Target | Camptothecin Derivative | Preclinical Model | Key Finding |

|---|---|---|---|---|

| Gefitinib | ABCG2/BCRP | SN-38 | ABCG2-overexpressing Saos2 cells | Potently reversed resistance to SN-38 by inhibiting ABCG2 transport function. nih.gov |

| Verapamil | P-glycoprotein (P-gp) | Irinotecan & SN-38 | Female Wistar rats | Increased oral bioavailability of irinotecan and SN-38, suggesting circumvention of P-gp-mediated efflux in the gut. srce.hr |

| PGP-4008 | P-glycoprotein (P-gp) | SN-38 | Ovarian carcinoma cell lines | Enhanced growth inhibition and apoptosis when used with a combination of docetaxel and SN-38 by inhibiting P-gp. nih.gov |

Design and Evaluation of Novel Analogues Overcoming Specific Resistance Mechanisms

The rational design of new camptothecin analogues aims to create molecules that can evade known resistance mechanisms, such as efflux by ABC transporters or reduced sensitivity due to alterations in the target enzyme, topoisomerase I (Top1).

Overcoming Efflux Transporter-Mediated Resistance: A key goal is to develop derivatives that are poor substrates for P-gp and ABCG2. Karenitecin (BNP1350), a lipophilic 7-[(2-trimethylsilyl)ethyl] derivative, was specifically designed for improved stability and ability to overcome resistance. nih.gov Preclinical studies in human ovarian cancer cell lines found Karenitecin to be more potent than both SN-38 and topotecan. nih.gov Crucially, in a cell line (2780K32) that acquired high-level resistance to camptothecins through overexpression of ABCG2, Karenitecin was identified as a poor substrate for the transporter, unlike topotecan. nih.gov This characteristic allows it to bypass this common efflux-based resistance mechanism.

Namitecan (ST1968), a hydrophilic 7-oxyiminomethyl derivative, also demonstrates an ability to overcome resistance. It proved effective against a topotecan-resistant squamous cell carcinoma model (A431/TPT) that expressed P-gp. nih.gov Despite the presence of the efflux pump, Namitecan showed comparable intracellular accumulation and retention in both resistant and sensitive cells, a stark contrast to topotecan, whose uptake was dramatically reduced. nih.gov This suggests its unique chemical properties allow it to evade P-gp-mediated efflux.

Namitecan has also shown efficacy in models where Top1 is downregulated. The A431/TPT resistant tumor model was characterized by both slower growth and reduced levels of Top1. nih.gov Namitecan's ability to retain outstanding in vivo efficacy against this resistant tumor was attributed to its peculiar pharmacokinetic behavior, which appears to compensate for the lower target availability. nih.gov

| Novel Analogue | Structural Modification | Resistance Mechanism Targeted | Preclinical Model | Key Finding |

|---|---|---|---|---|

| Karenitecin (BNP1350) | 7-[(2-trimethylsilyl)ethyl] substitution | ABCG2/BCRP Efflux | BCRP-overexpressing ovarian cancer cells (2780K32) | Identified as a poor substrate for BCRP, allowing it to evade this efflux pump. nih.gov |

| Namitecan (ST1968) | 7-oxyiminomethyl substitution (hydrophilic) | P-gp Efflux & Top1 Downregulation | Topotecan-resistant squamous carcinoma xenograft (A431/TPT) | Overcame resistance by maintaining high intracellular concentration despite P-gp expression and efficacy despite lower Top1 levels. nih.gov |

| Homocamptothecin | Seven-membered lactone E-ring | General Potency / Complex Stability | CPT-resistant cell lines with Top1 mutations | Exhibited greater antiproliferative activity than camptothecin in both parental and resistant cell lines, suggesting potential to overcome some resistance. |

Advanced Delivery Systems and Prodrug Strategies for 7 Ethyl 20 R Camptothecin Preclinical and Conceptual Focus

Nanocarrier-Based Delivery Systems for 7-Ethyl-20(R)-camptothecin

The therapeutic application of this compound and its potent analogues, such as 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), is often hampered by poor water solubility and instability of the active lactone ring under physiological conditions. researchgate.netnih.gov To overcome these limitations, various nanocarrier-based delivery systems have been explored in preclinical settings. These systems aim to improve drug solubility, enhance bioavailability, prolong circulation time, and enable targeted delivery to tumor tissues. nih.govmdpi.com By encapsulating the drug, nanocarriers can protect it from premature degradation and hydrolysis, thereby increasing its therapeutic efficacy. mdpi.com

Polymeric Nanoparticles for Enhanced Encapsulation and Release

Polymeric nanoparticles (NPs) are promising vehicles for the delivery of hydrophobic anticancer drugs like camptothecin (B557342) derivatives. nih.govresearchgate.net These carriers can be formulated from a variety of biodegradable and biocompatible polymers, which encapsulate the drug within their matrix, providing a sustained release profile and protecting the drug from degradation. nih.gov

In preclinical research, nanoparticles formulated from polymers such as poly(lactide-co-glycolide) (PLGA), poly-ε-caprolactone (PCL), and amphiphilic cyclodextrins have been developed to maintain the active lactone form of camptothecin. researchgate.net Studies have shown that nanoparticles prepared using a nanoprecipitation technique typically have mean particle sizes between 130-280 nm with a negative surface charge. researchgate.net Cyclodextrin-based nanoparticles, in particular, have demonstrated significantly higher encapsulation efficiency compared to their PLGA and PCL counterparts, along with a controlled release profile that can extend up to 12 days. researchgate.net One study involving a PLGA-PEG-folate (PLGA-PEG-FOL) nanoparticle system for delivering SN-38 showed significant anticancer activity in colon tumor-bearing mouse models. mdpi.com The use of polymeric nanomedicine has shown potential in providing sustained drug release, which can modify tumor retention of the drug. nih.govresearchgate.net

| Polymer Type | Particle Size (nm) | Key Findings |

|---|---|---|

| Amphiphilic Cyclodextrins | 130-280 | Significantly higher encapsulation efficiency; controlled release for up to 12 days. |

| Poly(lactide-co-glycolide) (PLGA) | 130-280 | Lower encapsulation efficiency compared to cyclodextrins. |

| Poly-ε-caprolactone (PCL) | 130-280 | Lower encapsulation efficiency compared to cyclodextrins. |

Liposomal Formulations for Improved Pharmacokinetics in Preclinical Studies

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers. nih.govmdpi.com For poorly soluble compounds like camptothecin, liposomal formulations can overcome challenges related to solubility and in vivo stability. nih.gov Preclinical studies have demonstrated that encapsulating camptothecin in liposomes leads to longer circulation times compared to the free drug. nih.govuit.no

In a biodistribution study using a mouse tumor model, it was observed that liposomes circulated longer than the free form of camptothecin, although some premature release of the drug from the liposomes was noted. nih.govuit.no The clearance from the blood followed the order of CPT solution > CPT liposomes > radiolabeled liposomes, with the liver being a primary site of liposome accumulation. nih.gov A separate pharmacokinetic study in mice with liposomes containing an artificial lipid and human serum albumin reported prolonged circulation and a nearly 10-fold increase in tumor accumulation compared to free camptothecin. uit.no The physicochemical properties of the liposomes, including lipid composition and surface modifications like PEGylation, are critical factors that influence their pharmacokinetic profile. nih.govmdpi.com

| Formulation | Key Pharmacokinetic Observation | Tumor Accumulation |

|---|---|---|

| Standard Liposomal CPT | Circulated longer than free drug, but premature release occurred. | Accumulation primarily in the liver. |

| CPT Liposomes with Artificial Lipid/HSA | Prolonged circulation half-life. | Nearly 10-fold increase compared to free CPT. |

Micellar Systems for Enhanced Solubility and Targeted Delivery

Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, offer an effective strategy for solubilizing hydrophobic drugs like this compound. mdpi.comnih.gov These systems have a characteristic core-shell structure, where the hydrophobic core serves as a reservoir for the drug, and the hydrophilic shell (often made of polyethylene glycol, or PEG) provides stability in aqueous environments and helps avoid rapid uptake by the immune system. mdpi.comnih.gov

The small size of polymeric micelles, typically ranging from 10 to 100 nm, allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov A notable example is the polymeric micellar formulation NK012, which contains SN-38 covalently conjugated to a block copolymer of PEG and polyglutamate. nih.gov This formulation was designed to overcome the water-insolubility of SN-38. nih.gov Preclinical studies have shown that such micellar systems can significantly alter the biodistribution of the encapsulated drug, leading to higher accumulation in tumors. researchgate.net Furthermore, the use of stimuli-responsive polymers in micelle preparation allows for triggered drug release in the specific tumor microenvironment, for example, in response to lower pH. researchgate.netnih.gov

Application of Dendrimers and Other Nanomaterials in Preclinical Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them attractive candidates for drug delivery. nih.govimrpress.comnih.gov Their internal cavities can encapsulate hydrophobic drug molecules, while their surface functional groups can be modified to control properties like solubility and targeting. nih.govresearchgate.net